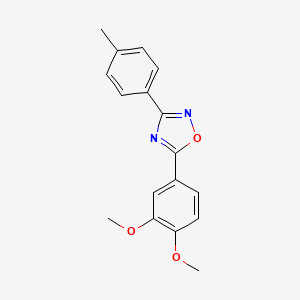

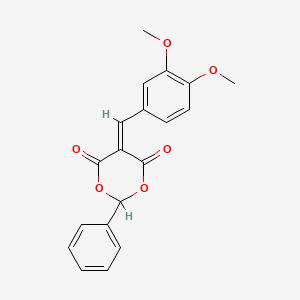

5-(3,4-二甲氧基苯基)-3-(4-甲基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves cyclization reactions, often employing conditions such as the presence of SOCl2 for cyclization of benzoylbenzohydrazides to form spectral luminescent properties as seen in related oxadiazoles (Mikhailov et al., 2018). Another method involves condensation of aldehydes and acetophenones with acid hydrazide to form Schiff’s bases, which upon cyclization yield 1,3,4-oxadiazole derivatives (Shankara et al., 2022).

Molecular Structure Analysis

The molecular structures of 1,3,4-oxadiazoles exhibit interesting luminescent properties due to specific substituents, such as phenyl or o-methoxyphenyl groups, which contribute to high quantum yields in various solvents (Mikhailov et al., 2018).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including the formation of N-Mannich bases when reacted with formaldehyde solution and primary aromatic amines, displaying a range of biological activities (Al-Wahaibi et al., 2021).

Physical Properties Analysis

The physical properties, such as liquid crystalline behavior, are notable in certain 1,3,4-oxadiazole derivatives. Compounds can exhibit enantiotropic nematic or smectic A phases, influenced by their bent-shaped molecular structures (Zhu et al., 2009).

Chemical Properties Analysis

Chemical properties of 1,3,4-oxadiazoles, including their antimicrobial and antifungal activities, are significant. Various derivatives demonstrate potential activity against a range of microbial strains, with specific compounds showing high fungicidal activities against pathogens like Fusarium oxysporum and Botrytis cinerea (Long et al., 2006).

科学研究应用

抗菌和抗增殖活性:

- 该化合物已用于合成 N-Mannich 碱,对多种病原体表现出显着的抗菌活性,并对多种人类癌细胞系(如前列腺癌、结直肠癌和乳腺癌)表现出抗增殖活性。这突出了其在癌症治疗和感染控制方面的潜力 (Al-Wahaibi 等人,2021)。

光谱发光特性:

- 对相关恶二唑化合物的光谱发光特性的研究表明,它们在需要发光的应用中具有潜力,例如在发光二极管 (LED) 和其他光学器件中 (Mikhailov 等人,2018)。

液晶特性的合成:

- 已经对弯曲形状的恶二唑基化合物的合成进行了研究,揭示了它们的液晶特性。这对于开发用于电子显示器和其他需要受控液晶相的应用的新材料可能具有重要意义 (Zhu 等人,2009)。

抗癌评价:

- 恶二唑衍生物已对其抗癌活性进行了评估,对多种人类癌细胞表现出有希望的结果,因此表明它们可用于开发新的抗癌药物 (Polkam 等人,2021)。

光化学行为:

- 对恶二唑衍生物的光化学行为的研究提供了对其在光化学应用中的潜在用途的见解,例如在光动力疗法中或作为光激活剂 (Buscemi 等人,1988)。

聚合材料的合成:

- 该化合物已用于合成具有特定特性的新聚合物,例如高热稳定性和荧光,这可能在先进材料科学中得到应用 (Hamciuc 等人,2005)。

微管抑制剂和细胞毒性剂:

- 恶二唑类似物已被研究其抑制微管聚合的能力,这是一种在开发新的抗癌剂中至关重要的机制 (Ahsan 等人,2017)。

杀菌活性:

- 恶二唑衍生物已显示出作为杀菌剂的潜力,这可能对农业应用和真菌病害的控制很重要 (Long 等人,2006)。

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)16-18-17(22-19-16)13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUNKGWGDUZBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)